Pegmusirudin

Pharmacokinetics PEGylation Half-life extension

Pegmusirudin (CAS 186638-10-8), also known as PEG-hirudin, LU 57291, and SPP200, is a chemically defined conjugate of recombinant hirudin with two molecules of polyethylene glycol (PEG)-5000. It belongs to the bivalent direct thrombin inhibitor (DTI) class, binding to both the catalytic site and fibrinogen-binding exosite 1 of thrombin.

Molecular Formula C299H462N84O115S6
Molecular Weight 7265.818
CAS No. 186638-10-8
Cat. No. B573830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePegmusirudin
CAS186638-10-8
SynonymsPegmusirudin
Molecular FormulaC299H462N84O115S6
Molecular Weight7265.818
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C
InChIInChI=1S/C299H462N84O115S6/c1-27-142(21)234-289(485)361-171(97-134(5)6)244(440)323-120-216(410)335-188(124-385)273(469)337-154(45-34-36-86-317-298(493)497-95-93-495-29-3)240(436)319-114-210(404)332-161(67-80-221(418)419)250(446)338-156(47-38-88-315-296(310)311)248(444)356-180(106-205(305)399)266(462)343-162(61-74-201(301)395)257(453)367-194(130-502-499-127-191-247(443)326-116-209(403)329-157(64-77-218(412)413)241(437)320-117-213(407)333-179(105-204(304)398)265(461)339-155(46-35-37-87-318-299(494)498-96-94-496-30-4)249(445)366-195(279(475)376-234)131-503-500-128-192(276(472)340-159(66-79-220(416)417)243(439)321-119-215(409)336-189(125-386)274(470)359-183(109-208(308)402)272(468)373-231(139(15)16)287(483)371-191)368-261(457)174(100-137(11)12)352-277(473)193-129-501-504-132-196(370-270(466)186(112-229(434)435)363-291(487)238(146(25)390)378-271(467)177(103-150-54-58-153(393)59-55-150)362-286(482)232(140(17)18)375-284(480)230(309)138(13)14)280(476)379-237(145(24)389)290(486)347-167(71-84-225(426)427)256(452)364-187(123-384)246(442)325-115-211(405)331-160(60-73-200(300)394)251(447)357-181(107-206(306)400)267(463)351-173(99-136(9)10)260(456)369-193)278(474)374-233(141(19)20)288(484)380-236(144(23)388)285(481)327-121-212(406)330-158(65-78-219(414)415)242(438)322-122-217(411)372-239(147(26)391)294(490)383-92-42-51-199(383)283(479)348-169(48-39-89-316-297(312)313)292(488)381-90-40-49-197(381)281(477)345-163(62-75-202(302)396)255(451)365-190(126-387)275(471)355-178(104-151-113-314-133-328-151)264(460)358-182(108-207(307)401)268(464)360-184(110-227(430)431)245(441)324-118-214(408)334-185(111-228(432)433)269(465)354-175(101-148-43-32-31-33-44-148)262(458)344-164(68-81-222(420)421)252(448)342-168(72-85-226(428)429)258(454)377-235(143(22)28-2)293(489)382-91-41-50-198(382)282(478)346-166(70-83-224(424)425)253(449)341-165(69-82-223(422)423)254(450)353-176(102-149-52-56-152(392)57-53-149)263(459)350-172(98-135(7)8)259(455)349-170(295(491)492)63-76-203(303)397/h31-33,43-44,52-59,113,133-147,154-199,230-239,384-393H,27-30,34-42,45-51,60-112,114-132,309H2,1-26H3,(H2,300,394)(H2,301,395)(H2,302,396)(H2,303,397)(H2,304,398)(H2,305,399)(H2,306,400)(H2,307,401)(H2,308,402)(H,314,328)(H,317,493)(H,318,494)(H,319,436)(H,320,437)(H,321,439)(H,322,438)(H,323,440)(H,324,441)(H,325,442)(H,326,443)(H,327,481)(H,329,403)(H,330,406)(H,331,405)(H,332,404)(H,333,407)(H,334,408)(H,335,410)(H,336,409)(H,337,469)(H,338,446)(H,339,461)(H,340,472)(H,341,449)(H,342,448)(H,343,462)(H,344,458)(H,345,477)(H,346,478)(H,347,486)(H,348,479)(H,349,455)(H,350,459)(H,351,463)(H,352,473)(H,353,450)(H,354,465)(H,355,471)(H,356,444)(H,357,447)(H,358,460)(H,359,470)(H,360,464)(H,361,485)(H,362,482)(H,363,487)(H,364,452)(H,365,451)(H,366,445)(H,367,453)(H,368,457)(H,369,456)(H,370,466)(H,371,483)(H,372,411)(H,373,468)(H,374,474)(H,375,480)(H,376,475)(H,377,454)(H,378,467)(H,379,476)(H,380,484)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,428,429)(H,430,431)(H,432,433)(H,434,435)(H,491,492)(H4,310,311,315)(H4,312,313,316)/t142-,143-,144+,145+,146+,147+,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,230-,231-,232-,233-,234-,235-,236-,237-,238-,239-/m0/s1
InChIKeyMFPRYDMAZLLTGM-IJDGSQHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pegmusirudin (PEG-Hirudin, SPP200): Long-Acting Direct Thrombin Inhibitor for Anticoagulation Procurement


Pegmusirudin (CAS 186638-10-8), also known as PEG-hirudin, LU 57291, and SPP200, is a chemically defined conjugate of recombinant hirudin with two molecules of polyethylene glycol (PEG)-5000 [1]. It belongs to the bivalent direct thrombin inhibitor (DTI) class, binding to both the catalytic site and fibrinogen-binding exosite 1 of thrombin [2]. As an investigational parenteral anticoagulant, pegmusirudin was advanced to Phase II clinical development for prevention of vascular graft occlusion in chronic haemodialysis patients and has also been studied in chronic renal failure and unstable angina [3]. Its defining feature is the PEGylation of recombinant hirudin, which dramatically prolongs terminal elimination half-life, reduces renal clearance, and permits once-daily subcutaneous dosing—characteristics that fundamentally differentiate it from non-PEGylated hirudin derivatives and heparin-based anticoagulants [4].

Why Pegmusirudin Cannot Be Replaced by Unmodified Hirudins, Heparin, or Shorter-Acting DTIs


Unmodified recombinant hirudin (r-hirudin, lepirudin, desirudin) shares the same bivalent thrombin inhibition mechanism as pegmusirudin, yet these agents exhibit terminal half-lives of only ~1.3 hours (lepirudin) to ~2–3 hours (desirudin) in patients with normal renal function [1]. Bivalirudin, a hirudin analogue, has an even shorter half-life of approximately 25 minutes [2]. These short half-lives necessitate continuous intravenous infusion or multiple daily injections, create peak–trough fluctuations in anticoagulant activity, and require frequent laboratory monitoring [3]. Pegmusirudin's PEGylation increases molecular weight, reduces glomerular filtration, and extends half-life by 20- to 100-fold, enabling stable, once-daily subcutaneous dosing and sustained anticoagulant coverage between haemodialysis sessions—a pharmacokinetic profile that is mechanistically inaccessible to any non-PEGylated comparator [4]. Unfractionated heparin, the standard of care in haemodialysis, is rapidly cleared during dialysis, lacks activity against clot-bound thrombin, and carries a risk of heparin-induced thrombocytopenia (HIT) that is absent with direct thrombin inhibitors [5].

Pegmusirudin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Terminal Elimination Half-Life: Pegmusirudin vs. Recombinant Hirudin, Lepirudin, Desirudin, and Bivalirudin

Pegmusirudin's PEGylation produces a terminal elimination half-life (t1/2) that exceeds that of all clinically available non-PEGylated direct thrombin inhibitors by a factor of approximately 20 to over 100. In patients with normal renal function (creatinine clearance ≥80 mL/min), pegmusirudin exhibits a t1/2 of approximately 2 hours following a single intravenous bolus of 0.05 mg/kg [1]. In patients with moderate-to-severe chronic renal failure (CrCl 20–49 mL/min and ≤19 mL/min), t1/2 is prolonged to 38.4 hours [1]. The Speedel Phase II program reported a half-life range of 59–160 hours in the chronic haemodialysis population [2]. By comparison, unconjugated recombinant hirudin (r-hirudin) has a t1/2 of 50–100 minutes (~0.8–1.7 hours) [1]; lepirudin's t1/2 is approximately 1.3 hours [3]; desirudin's t1/2 is 2–3 hours [4]; and bivalirudin's t1/2 is only 25 minutes [5].

Pharmacokinetics PEGylation Half-life extension Direct thrombin inhibitor

Vascular Graft Occlusion Reduction: Pegmusirudin vs. Unfractionated Heparin in Chronic Haemodialysis (Phase II Head-to-Head)

In a randomised, multicentre, open-label Phase II trial (NCT00074620), 127 chronic haemodialysis patients were randomised 2:1 to pegmusirudin (SPP200) or unfractionated heparin (UFH) and followed for up to 108 dialysis sessions per patient, totalling over 9,000 dialysis sessions [1]. The frequency of vascular graft occlusions (VGOs) was 17.3% in the pegmusirudin arm vs. 43.2% in the UFH arm (p = 0.004), corresponding to an approximately three-fold lower probability of VGO with pegmusirudin treatment [1]. Graft survival curves indicated that by the end of the 6-month treatment period, only 20% of pegmusirudin-treated patients had experienced a VGO, compared to 50% in the UFH group [1]. Major bleeding event rates were 8.4% for all pegmusirudin doses (3.6% for the lower dose) vs. 5.4% for UFH; minor bleeding events occurred at 2.57% vs. 0.80% per 100 dialysis sessions (p < 0.001), suggesting that further dose optimisation could reduce bleeding while preserving efficacy [1].

Haemodialysis Vascular graft occlusion Anticoagulation Phase II clinical trial

Dialytic Clearance Resistance: Pegmusirudin Is Not Removed During Haemodialysis, Unlike Unfractionated Heparin

A critical practical limitation of unfractionated heparin in haemodialysis is that it is partially removed from the patient's body during the dialysis procedure, leading to loss of anticoagulant effect and the need for repeated bolus dosing [1]. Pegmusirudin, owing to its high molecular weight from PEGylation (approximately 17 kDa vs. ~7 kDa for r-hirudin), is not removed during haemodialysis [1]. This was confirmed in the haemodialysis pilot study by Pöschel et al. (2004), which demonstrated that mean post-dialysis pegmusirudin plasma concentrations (818–995 ng/mL) remained close to immediate post-injection concentrations (1,076–1,298 ng/mL), whereas UFH levels drop substantially during the session [2]. Furthermore, mean post-dialysis aPTT values were 60–68 seconds after pegmusirudin vs. 34–46 seconds after UFH, confirming sustained anticoagulant activity throughout and beyond the dialysis session [2]. The Speedel development program reported a duration of action exceeding 100 hours [1].

Haemodialysis Pharmacokinetics Dialytic clearance Anticoagulation monitoring

Superior Inhibition of Both Platelet and Fibrin Deposition: Pegmusirudin vs. Unfractionated Heparin in Human Ex Vivo Arterial Thrombosis

In a controlled human ex vivo arterial thrombosis model, Bossavy et al. (1999) compared pegmusirudin (PEG-hirudin) with unfractionated heparin (UH) in 12 healthy volunteers using a parallel-plate perfusion chamber with tissue factor-coated coverslips at an arterial wall shear rate of 2,600 s⁻¹ [1]. Unfractionated heparin at a plasma concentration of 0.35 IU/mL (prolonging aPTT to 79±4 s) did not significantly prevent platelet deposition and reduced fibrin deposition by only 39% (p < 0.05) [1]. In contrast, pegmusirudin at 5 μg/mL (aPTT 118±4 s) prevented both platelet and fibrin deposition in a dose-dependent manner, achieving >80% reduction in both parameters (p < 0.01) [1]. Notably, the plasma concentration of pegmusirudin required to significantly reduce fibrin deposition (0.5 μg/mL, aPTT 48±2 s) corresponded to a substantially shorter aPTT prolongation than that required for UH (79±4 s), indicating greater antithrombotic potency per unit of coagulation time prolongation [1].

Arterial thrombosis Platelet deposition Fibrin deposition Ex vivo perfusion chamber

Neointimal Proliferation Reduction: PEG-Hirudin vs. Unfractionated Heparin and LMWH in a Porcine Coronary Stent-Angioplasty Model

Buchwald et al. (1996) investigated the effect of PEG-hirudin (LU 57291) vs. unfractionated heparin control and the low-molecular-weight heparin clivarine in a porcine coronary stent-angioplasty model [1]. Sixteen Göttingen minipigs were randomised into four groups, with stented coronary arteries analysed at 4 weeks for neointimal thickness and neointimal area [1]. In the unfractionated heparin control group (100 IU/kg bolus only), maximal neointimal thickness was 1.10 ± 0.2 mm (mean ± SD, n = 9 arteries) [1]. PEG-hirudin treatment (1 mg/kg i.v. bolus + 0.3 mg/kg/h infusion for 2 h + 5 mg/kg s.c. once daily for 3 days) significantly reduced maximal neointimal thickness to 0.62 ± 0.22 mm (n = 11 arteries; p < 0.01) [1]. A 14-day PEG-hirudin regimen yielded similar results (0.86 ± 0.18 mm, n = 10 arteries), indicating that prolonged treatment beyond 3 days did not confer additional benefit [1]. Neointimal area as a percentage of total vessel cross-sectional area was reduced from 41 ± 17% (control) to 20 ± 12% and 21 ± 12% in the PEG-hirudin groups, respectively (p < 0.02) [1]. For comparison, clivarine (LMWH) reduced maximal neointimal thickness to 0.75 ± 0.33 mm and neointimal area to 24.8 ± 13.2% [1].

Restenosis Neointimal proliferation Coronary angioplasty Smooth muscle cell

Reduced Immunogenicity: Pegmusirudin as Rescue Therapy in Recombinant Hirudin-Intolerant Patients

Recombinant hirudin is known to induce anti-hirudin IgG antibodies that can cause allergic reactions and, in some cases, enhance anticoagulant activity or promote bleeding [1]. A published case report describes a patient with heparin-induced thrombocytopenia (HIT) who was treated with recombinant (r)-hirudin and developed an acute flush reaction twice upon re-exposure to 25 mg subcutaneous r-hirudin, with confirmed development of anti-hirudin IgG antibodies [1]. The patient was then switched to pegmusirudin (PEG-hirudin) 50 mg subcutaneously over 2 days, with no side effects occurring despite a continued rise in anti-hirudin IgG antibody levels [1]. Critically, ecarin clotting time and thrombin inhibition (S2238 assay) were not influenced by the patient's IgG anti-hirudin antibodies during pegmusirudin treatment, indicating that PEGylation dissociates the allergenic and immunogenic properties of the drug from its pharmacodynamic activity [1]. Preclinical and early clinical development publications further support that PEGylation of hirudin reduces immunogenicity by shielding epitopes and reducing renal filtration .

Immunogenicity Anti-hirudin antibodies Heparin-induced thrombocytopenia PEGylation

Optimal Research and Clinical Application Scenarios for Pegmusirudin Based on Quantitative Differentiation Evidence


Chronic Haemodialysis Anticoagulation: Prevention of Arteriovenous Graft Thrombosis with Once-Weekly Dosing Potential

Pegmusirudin's Phase II head-to-head data demonstrating a 17.3% vs. 43.2% VGO rate compared to unfractionated heparin (p = 0.004) [1], combined with its extreme half-life of 59–160 hours and the fact that it is not removed by dialysis [2], positions it as the only direct thrombin inhibitor capable of providing sustained anticoagulant protection both during and between haemodialysis sessions. The clinical consequence is a potential transition from per-session anticoagulation (requiring repeated heparin boluses) to once- or twice-weekly dosing that maintains continuous graft protection, directly addressing the estimated USD 700 million annual US cost of vascular access maintenance [2]. The demonstrated ability of pegmusirudin to maintain post-dialysis aPTT values at 60–68 seconds vs. 34–46 seconds for UFH [3] provides objective confirmation of inter-dialytic anticoagulant persistence.

Heparin-Induced Thrombocytopenia (HIT) Alternative Anticoagulation with Reduced Immunogenic Risk

Patients with confirmed or suspected HIT require non-heparin anticoagulation, and direct thrombin inhibitors (lepirudin, desirudin, bivalirudin) are established therapies in this context [4]. However, lepirudin and desirudin can themselves induce anti-hirudin antibodies that cause allergic reactions or alter pharmacokinetics [5]. Pegmusirudin's PEGylation has been shown in a clinical case to dissociate immunogenicity from pharmacological activity: a patient with documented r-hirudin-induced flush reaction and anti-hirudin IgG antibodies tolerated pegmusirudin without adverse effects, with no impairment of anticoagulant activity as measured by ECT and thrombin inhibition assay [5]. This evidence supports pegmusirudin as a candidate anticoagulant for the HIT population, particularly in patients who have demonstrated hypersensitivity to non-PEGylated hirudins.

Post-Angioplasty or Stent Implantation Antithrombotic Prophylaxis Targeting Neointimal Hyperplasia

In a porcine coronary stent-angioplasty model, PEG-hirudin reduced maximal neointimal thickness by 44% (from 1.10 ± 0.2 mm to 0.62 ± 0.22 mm) and neointimal area by 51% (from 41 ± 17% to 20 ± 12%) compared to unfractionated heparin control (p < 0.01 and p < 0.02) [6], with effects comparable to or exceeding those of LMWH (clivarine). Thrombin is a potent mitogen for vascular smooth muscle cells and activates platelets that release pro-proliferative mediators; pegmusirudin's dual inhibition of thrombin activity and thrombin-mediated platelet deposition—confirmed in the human ex vivo model showing >80% reduction in both platelet and fibrin deposition at 5 μg/mL [7]—provides a mechanistic rationale for its use in vascular intervention settings where neointimal hyperplasia drives late lumen loss and restenosis.

Subcutaneous Once-Daily Dosing for Long-Term Ambulatory Anticoagulation Where Continuous IV Infusion Is Impractical

Phase I pharmacodynamic data in healthy volunteers demonstrate that single daily subcutaneous doses of pegmusirudin (0.2–0.4 mg/kg for 5 days) produce dose-dependent, sustained prolongations of aPTT and increases in anti-IIa activity without complete attainment of steady state, consistent with a multi-day half-life [8]. This contrasts with lepirudin (t1/2 ~1.3 h), desirudin (t1/2 ~2–3 h), and bivalirudin (t1/2 ~25 min), all of which require either continuous intravenous infusion or multiple daily injections [9]. Pegmusirudin's suitability for once-daily subcutaneous administration is directly relevant for any clinical or research scenario requiring prolonged, stable anticoagulation outside the hospital setting, including long-term thromboprophylaxis in high-risk patient populations, chronic maintenance anticoagulation for mechanical circulatory support devices, or preclinical animal models requiring sustained thrombin inhibition without repeated handling.

Quote Request

Request a Quote for Pegmusirudin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.